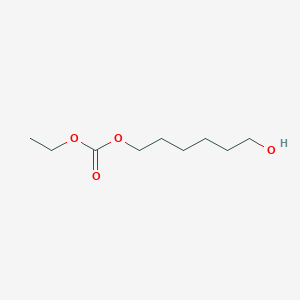
Ethyl 6-hydroxyhexyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-hydroxyhexyl carbonate is an organic compound belonging to the class of esters Esters are known for their pleasant odors and are often used in fragrances and flavorings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-hydroxyhexyl carbonate typically involves the reaction of 6-hydroxyhexanol with ethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
6-hydroxyhexanol+ethyl chloroformate→ethyl 6-hydroxyhexyl carbonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as cerium oxide, can further enhance the efficiency of the reaction .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base to yield 6-hydroxyhexanol and ethyl alcohol.
Oxidation: The hydroxyl group in the 6-hydroxyhexyl moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonate group can be reduced to form an alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: 6-hydroxyhexanol and ethyl alcohol.
Oxidation: 6-oxohexyl carbonate or 6-carboxyhexyl carbonate.
Reduction: Ethyl 6-hydroxyhexyl alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-hydroxyhexyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biodegradable plasticizer.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Wirkmechanismus
The mechanism of action of ethyl 6-hydroxyhexyl carbonate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity. The carbonate group can undergo nucleophilic attack, leading to the formation of various reaction intermediates. These interactions are crucial in determining the compound’s behavior in different chemical and biological environments .
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity aroma, used in flavorings and fragrances.
Ethyl propionate: An ester with a similar structure, used in the synthesis of other organic compounds.
Uniqueness: Ethyl 6-hydroxyhexyl carbonate stands out due to its unique combination of a hydroxyl group and a carbonate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters.
Eigenschaften
CAS-Nummer |
66747-26-0 |
|---|---|
Molekularformel |
C9H18O4 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
ethyl 6-hydroxyhexyl carbonate |
InChI |
InChI=1S/C9H18O4/c1-2-12-9(11)13-8-6-4-3-5-7-10/h10H,2-8H2,1H3 |
InChI-Schlüssel |
NLIUWDIUJMQUCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















